Cas no 2172467-11-5 (benzyl N-({1-(chlorosulfonyl)methylcyclohexyl}(phenyl)methyl)carbamate)

benzyl N-({1-(chlorosulfonyl)methylcyclohexyl}(phenyl)methyl)carbamate Chemical and Physical Properties
Names and Identifiers
-
- benzyl N-({1-(chlorosulfonyl)methylcyclohexyl}(phenyl)methyl)carbamate
- EN300-1440681
- 2172467-11-5
- benzyl N-({1-[(chlorosulfonyl)methyl]cyclohexyl}(phenyl)methyl)carbamate
-
- Inchi: 1S/C22H26ClNO4S/c23-29(26,27)17-22(14-8-3-9-15-22)20(19-12-6-2-7-13-19)24-21(25)28-16-18-10-4-1-5-11-18/h1-2,4-7,10-13,20H,3,8-9,14-17H2,(H,24,25)
- InChI Key: CUIIPBGEQFDYHQ-UHFFFAOYSA-N
- SMILES: ClS(CC1(C(C2C=CC=CC=2)NC(=O)OCC2C=CC=CC=2)CCCCC1)(=O)=O
Computed Properties
- Exact Mass: 435.1271072g/mol
- Monoisotopic Mass: 435.1271072g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 29
- Rotatable Bond Count: 8
- Complexity: 615
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 80.8Ų
- XLogP3: 5.4
benzyl N-({1-(chlorosulfonyl)methylcyclohexyl}(phenyl)methyl)carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1440681-0.25g |
benzyl N-({1-[(chlorosulfonyl)methyl]cyclohexyl}(phenyl)methyl)carbamate |
2172467-11-5 | 0.25g |
$1735.0 | 2023-06-06 | ||
Enamine | EN300-1440681-1.0g |
benzyl N-({1-[(chlorosulfonyl)methyl]cyclohexyl}(phenyl)methyl)carbamate |
2172467-11-5 | 1g |
$1887.0 | 2023-06-06 | ||
Enamine | EN300-1440681-5.0g |
benzyl N-({1-[(chlorosulfonyl)methyl]cyclohexyl}(phenyl)methyl)carbamate |
2172467-11-5 | 5g |
$5470.0 | 2023-06-06 | ||
Enamine | EN300-1440681-100mg |
benzyl N-({1-[(chlorosulfonyl)methyl]cyclohexyl}(phenyl)methyl)carbamate |
2172467-11-5 | 100mg |
$1660.0 | 2023-09-29 | ||
Enamine | EN300-1440681-5000mg |
benzyl N-({1-[(chlorosulfonyl)methyl]cyclohexyl}(phenyl)methyl)carbamate |
2172467-11-5 | 5000mg |
$5470.0 | 2023-09-29 | ||
Enamine | EN300-1440681-2.5g |
benzyl N-({1-[(chlorosulfonyl)methyl]cyclohexyl}(phenyl)methyl)carbamate |
2172467-11-5 | 2.5g |
$3696.0 | 2023-06-06 | ||
Enamine | EN300-1440681-0.5g |
benzyl N-({1-[(chlorosulfonyl)methyl]cyclohexyl}(phenyl)methyl)carbamate |
2172467-11-5 | 0.5g |
$1811.0 | 2023-06-06 | ||
Enamine | EN300-1440681-500mg |
benzyl N-({1-[(chlorosulfonyl)methyl]cyclohexyl}(phenyl)methyl)carbamate |
2172467-11-5 | 500mg |
$1811.0 | 2023-09-29 | ||
Enamine | EN300-1440681-2500mg |
benzyl N-({1-[(chlorosulfonyl)methyl]cyclohexyl}(phenyl)methyl)carbamate |
2172467-11-5 | 2500mg |
$3696.0 | 2023-09-29 | ||
Enamine | EN300-1440681-10000mg |
benzyl N-({1-[(chlorosulfonyl)methyl]cyclohexyl}(phenyl)methyl)carbamate |
2172467-11-5 | 10000mg |
$8110.0 | 2023-09-29 |
benzyl N-({1-(chlorosulfonyl)methylcyclohexyl}(phenyl)methyl)carbamate Related Literature
-
Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684
-
Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901
-
Zhenfei You,Zeping Yang,Yu Chen,Lei Zhang RSC Adv., 2021,11, 18068-18073
-
Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970
Additional information on benzyl N-({1-(chlorosulfonyl)methylcyclohexyl}(phenyl)methyl)carbamate
Recent Advances in the Study of Benzyl N-({1-(Chlorosulfonyl)methylcyclohexyl}(phenyl)methyl)carbamate (CAS: 2172467-11-5)
The compound benzyl N-({1-(chlorosulfonyl)methylcyclohexyl}(phenyl)methyl)carbamate (CAS: 2172467-11-5) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This molecule, characterized by its unique structural features including a chlorosulfonyl group and a carbamate moiety, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, mechanism of action, and potential as a lead compound for drug development.
One of the key areas of research has been the optimization of the synthetic route for benzyl N-({1-(chlorosulfonyl)methylcyclohexyl}(phenyl)methyl)carbamate. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel, high-yield synthesis method that utilizes a multi-step reaction sequence involving cyclohexyl derivatives and phenylmethyl intermediates. This method not only improves the overall yield but also enhances the purity of the final product, making it more suitable for preclinical studies.
In terms of biological activity, preliminary in vitro studies have demonstrated that this compound exhibits potent inhibitory effects against certain enzymes involved in inflammatory pathways. Specifically, it has been shown to target the NF-κB signaling pathway, which plays a critical role in the regulation of immune responses. These findings suggest that benzyl N-({1-(chlorosulfonyl)methylcyclohexyl}(phenyl)methyl)carbamate could be a potential candidate for the development of anti-inflammatory drugs.
Further investigations into the pharmacokinetic properties of this compound have revealed favorable absorption and distribution profiles. A recent pharmacokinetic study conducted in rodent models indicated that the compound has a relatively long half-life and good bioavailability, which are essential characteristics for a drug candidate. However, challenges remain in optimizing its metabolic stability and minimizing potential off-target effects.
Another exciting development is the exploration of this compound's potential in oncology. Researchers have identified that benzyl N-({1-(chlorosulfonyl)methylcyclohexyl}(phenyl)methyl)carbamate can induce apoptosis in certain cancer cell lines, particularly those resistant to conventional chemotherapy. This effect is believed to be mediated through the activation of caspase-dependent pathways, although the exact mechanism is still under investigation.
Despite these promising findings, there are still several hurdles to overcome before this compound can be advanced to clinical trials. Issues such as toxicity, scalability of synthesis, and formulation stability need to be addressed. Collaborative efforts between academic institutions and pharmaceutical companies are underway to tackle these challenges and accelerate the development of this compound into a viable therapeutic agent.
In conclusion, benzyl N-({1-(chlorosulfonyl)methylcyclohexyl}(phenyl)methyl)carbamate (CAS: 2172467-11-5) represents a promising avenue for drug discovery, with potential applications in inflammation and oncology. Continued research and development efforts will be crucial in unlocking its full therapeutic potential and addressing the remaining challenges in its path to clinical application.
2172467-11-5 (benzyl N-({1-(chlorosulfonyl)methylcyclohexyl}(phenyl)methyl)carbamate) Related Products
- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)
- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)
- 1227496-85-6(2-2-chloro-5-(trifluoromethyl)pyridin-3-ylacetonitrile)
- 2034342-22-6(6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carbonyl}-1,3-benzothiazole)
- 1339525-73-3((1-methoxybutan-2-yl)(thiophen-2-yl)methylamine)
- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)
- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)
- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)
- 940203-36-1(2-({4-[(3-Methylbutanoyl)amino]anilino}carbonyl)-cyclohexanecarboxylic acid)
- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)




